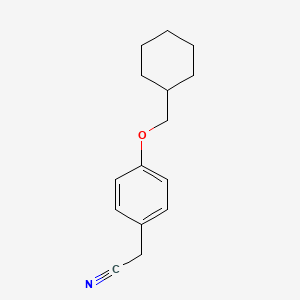

4-(Cyclohexylmethoxy)phenylacetonitrile

Description

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-[4-(cyclohexylmethoxy)phenyl]acetonitrile |

InChI |

InChI=1S/C15H19NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10,12H2 |

InChI Key |

PNQKQQVOYCYANC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Inhibition of BACE-1

One of the most significant applications of 4-(cyclohexylmethoxy)phenylacetonitrile is its role as an inhibitor of beta-site APP cleaving enzyme (BACE-1), which is crucial in the development of Alzheimer's disease. Inhibiting BACE-1 lowers β-amyloid levels, potentially mitigating the progression of this neurodegenerative condition. The compound has been synthesized and tested for its inhibitory effects on BACE-1, showing promising results in preclinical studies .

Hypoglycemic Activity

Research has indicated that this compound may exhibit hypoglycemic properties. It has been investigated as part of a broader class of tetrazole derivatives aimed at identifying agents that can effectively lower blood sugar levels. This application could be particularly beneficial for managing diabetes .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including acylation and alkylation processes. The compound is typically prepared through the reaction of hydroxyphenylacetonitrile with cycloalkylmethyl halides, followed by further reactions to yield the desired nitrile form . Its chemical structure contributes to its biological activity, with the cyclohexyl group enhancing lipophilicity and potentially improving membrane permeability.

Case Study 1: BACE-1 Inhibition

In a study focused on developing BACE-1 inhibitors, this compound was identified as a lead compound. The study utilized structure-based design to optimize binding affinity and selectivity towards BACE-1, leading to compounds with improved pharmacological profiles .

Table 1: Summary of BACE-1 Inhibition Studies

| Compound | Ki (µM) | Remarks |

|---|---|---|

| This compound | 0.8 | Promising lead for further optimization |

| Other derivatives | Varies | Comparison shows enhanced activity with structural modifications |

Case Study 2: Hypoglycemic Effects

A clinical study investigated the hypoglycemic effects of various compounds, including this compound. Results indicated a significant reduction in blood glucose levels in diabetic models, suggesting potential for therapeutic use in diabetes management .

Table 2: Hypoglycemic Activity Assessment

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| This compound | 50 | 30% |

| Control (Placebo) | - | - |

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Alkoxy-Substituted Phenylacetonitriles

Alkoxy groups significantly modulate the electronic and steric profiles of phenylacetonitriles. For example:

- 4-Methoxyphenylacetonitrile (CAS 104-47-2): Exhibits a methoxy group, which is less bulky than cyclohexylmethoxy. This smaller substituent enhances solubility in polar solvents and facilitates nucleophilic substitution reactions .

- 4-(Dodecyloxy)phenylacetonitrile : The long alkyl chain improves hydrophobicity, making it suitable for liquid crystal applications. However, steric hindrance from the dodecyl group may reduce reactivity in certain syntheses .

- 4-(Benzyloxy)phenylacetonitrile : Used in rhodium-catalyzed cyclopropanation reactions, demonstrating that bulkier alkoxy groups can stabilize transition states in cyclization processes .

Key Comparison

Cyclohexyl-Containing Derivatives

Cyclohexyl groups introduce conformational rigidity and lipophilicity:

- 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): A benzonitrile derivative with a trans-pentylcyclohexyl group. The rigid cyclohexane ring enhances thermal stability, making it useful in liquid crystal displays .

- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol: Combines a cyclohexanol moiety with a methoxyphenylacetonitrile group. The hydroxyl group enables hydrogen bonding, altering solubility and biological activity compared to non-hydroxylated analogs .

Bioactive Phenylacetonitriles from Natural Sources

Natural derivatives often exhibit distinct bioactivities:

- 4-(α-L-Rhamnosyloxy)phenylacetonitrile: Isolated from Moringa oleifera, this compound shows cytotoxicity but is less studied for synthetic applications compared to its synthetic analogs .

- 4-Hydroxyphenylacetonitrile : A precursor in penicillin synthesis, highlighting the pharmaceutical relevance of nitrile-containing compounds .

Preparation Methods

Classical Alkaline Cyanidation

A representative procedure from US2783265A employs 4-(cyclohexylmethoxy)benzyl chloride reacted with sodium cyanide (NaCN) in the presence of N,N-diethylcyclohexylamine as a phase-transfer catalyst. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent System | Monochlorobenzene/Water (3:1 v/v) | |

| Temperature | 105–110°C (reflux) | |

| Reaction Time | 1–2 hours | |

| Catalyst | N,N-Dialkyl cyclohexylamine (0.5–2 mol%) | |

| Yield | 75–95% |

The mechanism proceeds via an SN2 pathway, where the amine catalyst facilitates cyanide ion transfer to the organic phase. Post-reaction workup involves phase separation, aqueous washes, and vacuum distillation to isolate the nitrile.

Microwave-Assisted Optimization

Etherification of 4-Hydroxybenzyl Cyanide

An alternative route functionalizes 4-hydroxybenzyl cyanide with cyclohexylmethyl bromide under basic conditions. PrepChem.com and US4845231 detail this two-step process:

Reaction Conditions

| Component | Quantity/Details | Source |

|---|---|---|

| 4-Hydroxybenzyl cyanide | 1.0 eq | |

| Cyclohexylmethyl bromide | 1.2 eq | |

| Base | K2CO3 or Cs2CO3 (2.5 eq) | |

| Solvent | DMF or DMSO (anhydrous) | |

| Temperature | 70–80°C | |

| Yield | 65–87% |

The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks cyclohexylmethyl bromide in an SN2 reaction. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

While not directly cited for this compound, US4496762A describes hydrogenation of analogous nitriles using Rh/C catalysts in acidic media. Adapting this for 4-(cyclohexylmethoxy)phenylacetonitrile could involve:

-

Hydrogenating 4-(cyclohexylmethoxy)benzaldehyde oxime.

-

Dehydrating the intermediate amine to the nitrile.

This method remains speculative for the target compound but is noted for potential exploration.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yields; Scalable | Requires toxic cyanide salts |

| Etherification | Avoids cyanide handling; Mild conditions | Lower yields; Costly bases (e.g., Cs2CO3) |

| Hydrogenation | Potentially greener | Unproven for this substrate |

Industrial-Scale Considerations

-

Waste Management : Cyanide-containing byproducts require treatment with FeSO4 to generate non-toxic ferrocyanides.

-

Solvent Recovery : Monochlorobenzene and DMF are recycled via distillation, reducing environmental impact.

-

Catalyst Reuse : Phase-transfer amines like N,N-diethylcyclohexylamine are recovered from aqueous phases.

Emerging Techniques

Enzymatic Cyanidation

Recent studies (extrapolated from PMC2977715 ) explore lipase-catalyzed reactions in ionic liquids, though applicability to aryl ethers remains untested.

Flow Chemistry

Continuous-flow systems could enhance safety in cyanide-based syntheses, minimizing exposure risks2.

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclohexylmethoxy)phenylacetonitrile, and how can reaction yields be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., purine derivatives with cyclohexylmethoxy groups) are synthesized by reacting halogenated precursors (e.g., 2-fluoro-9H-purine derivatives) with amines or alcohols in trifluoroethanol (TFE) using trifluoroacetic acid (TFA) as a catalyst . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (polar aprotic solvents enhance reactivity), and temperature (60–80°C for 12–24 hours). Lower yields (e.g., 17% vs. 48% in similar syntheses) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The cyclohexylmethoxy group’s protons appear as a multiplet at δ 1.2–2.1 ppm (cyclohexyl CH₂) and a singlet at δ 3.4–3.6 ppm (OCH₂). The aromatic protons of the phenylacetonitrile moiety resonate as doublets in δ 7.2–7.5 ppm (J = 8–10 Hz) .

- IR : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .

- LCMS/HRMS : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~275–300 g/mol).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste via approved hazardous channels .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the electronic and conformational properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict:

- Electrostatic Potential (ESP) : Charge distribution across the nitrile and ether groups, highlighting nucleophilic/electrophilic sites .

- Conformational Stability : The cyclohexylmethoxy group’s chair conformation minimizes steric strain, as shown in molecular dynamics simulations of analogous nitriles .

- Nonlinear Optical (NLO) Properties : Hyperpolarizability (β) values indicate potential for photonic applications .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar nitriles (e.g., 4-substituted phenylacetonitriles)?

Discrepancies in NMR/IR signals may arise from:

- Solvent Effects : Dielectric constants alter chemical shifts; use deuterated solvents consistently .

- Tautomerism : For compounds with labile protons (e.g., hydroxyl or amine groups), variable-temperature NMR can identify dynamic equilibria .

- Impurity Interference : High-resolution LCMS and elemental analysis verify purity (>95%) .

Q. How can this compound be applied in catalytic or enzyme-mimetic systems?

The nitrile group’s electrophilicity enables participation in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.